Cas no 51672-79-8 (3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid)

51672-79-8 structure
Nome del prodotto:3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid
Numero CAS:51672-79-8
MF:C10H9N3O3
MW:219.196761846542
MDL:MFCD02926470
CID:384290
PubChem ID:4245760
3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2,3-Benzotriazine-3(4H)-propanoicacid, 4-oxo-
- 3-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid
- 3-(4-Oxo-1,2,3-benzotriazin-3-yl)propionsaeure
- 3-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-propionic acid
- AC1N74IQ
- AC1Q75MA
- BB_SC-3314
- CTK1H4554
- Oprea1_685647
- SureCN1845784
- 3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid
- 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoicacid
- SCHEMBL1845784
- Z149094856
- CHEMBL4211548
- SR-01000388733-1
- LS-04923
- FT-0684278
- 51672-79-8
- 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoic acid
- EN300-23489
- MFCD02926470
- 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid, AldrichCPR
- SR-01000388733
- AKOS001204334
- 3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid
- DTXSID80401172
- F0914-0125
- 3-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANOICACID
- BDBM50455893
- 1,2,3-Benzotriazine-3(4H)-propanoic acid, 4-oxo-
- STK716433
- G28310
- ALBB-015729
-
- MDL: MFCD02926470
- Inchi: InChI=1S/C10H9N3O3/c14-9(15)5-6-13-10(16)7-3-1-2-4-8(7)11-12-13/h1-4H,5-6H2,(H,14,15)
- Chiave InChI: AHKDQGZBLDBPNI-UHFFFAOYSA-N
- Sorrisi: C1=CC=C2C(=C1)C(=O)N(CCC(=O)O)N=N2
Proprietà calcolate
- Massa esatta: 218.05664
- Massa monoisotopica: 219.064
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 329
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.3
- Superficie polare topologica: 82.3A^2
Proprietà sperimentali
- Colore/forma: Not available
- Densità: 1.5±0.1 g/cm3
- Punto di fusione: 195-197 °C
- Punto di ebollizione: 436.0±47.0 °C at 760 mmHg
- Punto di infiammabilità: 217.5±29.3 °C
- PSA: 85.16
- Pressione di vapore: 0.0±1.1 mmHg at 25°C
3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Classe di pericolo:IRRITANT
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0914-0125-2.5g |
3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid |
51672-79-8 | 95% | 2.5g |
$222.0 | 2023-09-07 | |
Enamine | EN300-23489-0.1g |
3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid |
51672-79-8 | 95.0% | 0.1g |
$104.0 | 2025-03-21 | |
TRC | O991995-250mg |
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic Acid |
51672-79-8 | 250mg |
$ 135.00 | 2022-06-03 | ||
Enamine | EN300-23489-0.05g |
3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid |
51672-79-8 | 95.0% | 0.05g |
$70.0 | 2025-03-21 | |
OTAVAchemicals | 1089629-500MG |
3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid |
51672-79-8 | 95% | 500MG |
$300 | 2023-06-25 | |
Aaron | AR00DGAZ-250mg |
3-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANOIC ACID |
51672-79-8 | 98% | 250mg |
$230.00 | 2023-12-13 | |
1PlusChem | 1P00DG2N-250mg |
3-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANOIC ACID |
51672-79-8 | 95% | 250mg |
$233.00 | 2025-02-26 | |
1PlusChem | 1P00DG2N-1g |
3-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANOIC ACID |
51672-79-8 | 95% | 1g |
$427.00 | 2025-02-26 | |
1PlusChem | 1P00DG2N-5g |
3-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANOIC ACID |
51672-79-8 | 95% | 5g |
$1136.00 | 2024-04-30 | |
A2B Chem LLC | AG26559-5g |
3-(4-Oxo-1,2,3-benzotriazin-3(4h)-yl)propanoic acid |
51672-79-8 | 98% | 5g |
$950.00 | 2024-04-19 |
3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid Letteratura correlata
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
5. Caper tea
51672-79-8 (3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid) Prodotti correlati
- 1017459-82-3(5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid)
- 2092695-04-8(5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-4-amine)
- 1251611-92-3(methyl 3-[1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate)
- 284040-72-8(Pyridine, 3-bromo-5-(2-methylpropoxy)-)
- 727-55-9(1,4-Benzenedicarboxylic acid, 2,3,5,6-tetrafluoro-, dimethyl ester)
- 2228865-05-0(5-(2,4-dimethoxyphenyl)-1,2-oxazol-4-amine)
- 1794987-59-9({[(2-Bromophenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate)
- 954715-65-2(2-chloro-6-fluoro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylbenzamide)
- 2770555-56-9(benzyl N-[(5-cyano-2,4-difluorophenyl)methyl]carbamate)
- 326495-32-3(1,2-diMyristoyl-d54-sn-glycero-3-phosphocholine-1,1,2,2-d4-N,N,N-triMethyl-d9)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
